REACTION_SMILES
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[CH3:15][C:16](=[O:17])[O:18][C:19](=[O:20])[CH3:21].[OH:1][c:2]1[c:3](-[c:8]2[cH:9][cH:10][c:11](=[O:14])[nH:12][n:13]2)[cH:4][cH:5][cH:6][cH:7]1.[cH:22]1[cH:23][cH:24][n:25][cH:26][cH:27]1>>[O:1]([c:2]1[c:3](-[c:8]2[cH:9][cH:10][c:11](=[O:14])[nH:12][n:13]2)[cH:4][cH:5][cH:6][cH:7]1)[C:16]([CH3:15])=[O:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=c1ccc(-c2ccccc2O)n[nH]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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CC(=O)Oc1ccccc1-c1ccc(=O)[nH]n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |